molecular formula C13H13NO2S B12591787 (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one CAS No. 497917-47-2

(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one

Cat. No.: B12591787
CAS No.: 497917-47-2
M. Wt: 247.31 g/mol
InChI Key: REQLHMNFZGOZEF-NWDGAFQWSA-N
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Description

(3R,4S)-3-Methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by its stereospecific substituents: a methoxy group at position 3, a methylsulfanyl group at position 1, and a rigid phenylethynyl moiety at position 4 (Figure 1). Unlike its well-known analog ezetimibe, which contains fluorophenyl and hydroxyphenyl groups, this derivative features distinct substituents that may influence its physicochemical properties, metabolic stability, and target binding .

Properties

CAS No.

497917-47-2

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one

InChI

InChI=1S/C13H13NO2S/c1-16-12-11(14(17-2)13(12)15)9-8-10-6-4-3-5-7-10/h3-7,11-12H,1-2H3/t11-,12+/m0/s1

InChI Key

REQLHMNFZGOZEF-NWDGAFQWSA-N

Isomeric SMILES

CO[C@@H]1[C@@H](N(C1=O)SC)C#CC2=CC=CC=C2

Canonical SMILES

COC1C(N(C1=O)SC)C#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Addition of the Methylsulfanyl Group: This can be done through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.

    Attachment of the Phenylethynyl Group: This step involves a Sonogashira coupling reaction between a phenylacetylene and a halogenated azetidinone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidinone derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its azetidinone core, which is known to inhibit various enzymes.

Medicine

    Antibacterial Agents: Azetidinones are known for their antibacterial properties, and this compound could be explored for similar applications.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry

    Material Science: Could be used in the development of new materials with unique properties due to its structural features.

Mechanism of Action

The mechanism of action of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one would depend on its specific application. For example, as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The phenylethynyl group could interact with hydrophobic pockets, while the azetidinone ring could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related azetidin-2-one derivatives described in the literature:

Compound Name (IUPAC) Substituents (Positions 1, 3, 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
(3R,4S)-3-Methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one (Target) 1: SCH3; 3: OCH3; 4: Phenylethynyl C17H15NO2S 297.37 Hypothesized enhanced rigidity, lipophilicity N/A
Ezetimibe [(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one] 1: 4-Fluorophenyl; 3: (S)-3-(4-FP)-3-hydroxypropyl; 4: 4-Hydroxyphenyl C24H21F2NO3 409.43 Cholesterol absorption inhibitor (IC50 ~0.5 μM)
(3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one 1: 4-Fluorophenyl; 3: 3-Oxopropyl; 4: 4-Hydroxyphenyl C24H19F2NO3 407.41 Fungal metabolite; reduced activity vs. ezetimibe
(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-FP)-3-hydroxypropyl)-4-(4-(pent-4-en-1-yloxy)phenyl)azetidin-2-one 1: 4-Fluorophenyl; 3: (S)-3-(4-FP)-3-hydroxypropyl; 4: Pentenyloxy C30H29F2NO3 513.56 Synthetic derivative; improved solubility via alkoxy chain

Key Structural and Functional Differences:

Substituent Flexibility vs. The methylsulfanyl group at position 1 may confer metabolic stability over ezetimibe’s fluorophenyl group, which is prone to oxidative metabolism .

Polarity and Solubility :

  • Ezetimibe’s hydroxyphenyl and hydroxypropyl groups increase hydrophilicity (logP ~4.5), whereas the methoxy and methylsulfanyl substituents in the target compound likely elevate logP, favoring membrane permeability .

Synthetic Accessibility: Ezetimibe derivatives often require multi-step syntheses involving chiral resolution and hydroxylation . The target compound’s simpler substituents (e.g., methoxy, phenylethynyl) may streamline synthesis via direct alkylation or Sonogashira coupling .

Biological Activity :

  • Ezetimibe inhibits the NPC1L1 protein (Ki ~2–40 nM), but substituent modifications significantly alter potency. For example, replacing the hydroxyl group with a ketone (as in ’s compound) reduces activity by ~80% . The target compound’s phenylethynyl group may sterically hinder NPC1L1 binding, necessitating empirical validation.

Biological Activity

(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one, with the CAS number 497917-47-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H13NO2S
  • Molecular Weight : 247.31 g/mol
  • LogP : 1.48 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 54.84 Ų

These properties suggest that the compound may have favorable characteristics for biological activity, particularly in terms of membrane permeability and solubility.

Biological Activity Overview

The biological activity of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one has been investigated primarily in the context of its anticancer potential and antioxidant properties.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:

  • In Vitro Studies : The compound exhibited significant antiproliferative effects on A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines. The IC50 values ranged from 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutics such as doxorubicin .
Cell LineIC50 Value (μmol/mL)Comparison DrugIC50 Value (μmol/mL)
A5490.02Doxorubicin0.04
MCF70.06Doxorubicin0.06
HCT1160.08Doxorubicin0.06

These results indicate a promising anticancer profile for (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one.

Antioxidant Activity

The compound also demonstrated notable antioxidant properties through DPPH radical-scavenging assays, which are essential for evaluating potential protective effects against oxidative stress-related diseases .

The exact mechanism by which (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one exerts its biological effects is still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Antiproliferative Effects : A study conducted on various derivatives of azetidinones revealed that modifications at specific positions significantly enhanced their anticancer activity. The introduction of phenylethynyl groups was particularly effective in increasing potency against tumor cells .
  • Radical Scavenging Activity : In a comparative analysis with other known antioxidants, (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one showed superior radical scavenging capabilities at certain concentrations .

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